molecular formula C25H23ClN2O6 B3015354 methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate CAS No. 634574-96-2

methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B3015354
CAS No.: 634574-96-2
M. Wt: 482.92
InChI Key: BBCHPYUBMHZECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine derivatives are known to have a wide variety of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The morpholine ring, for example, is a six-membered ring with two heteroatoms, oxygen and nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could influence its solubility and reactivity .

Scientific Research Applications

Solvatochromic Shift Studies

  • Research has investigated the absorption and fluorescence characteristics of similar compounds in organic solvents. Such studies are significant for understanding solute–solvent interactions and intramolecular charge transfer, which are crucial in fields like dye chemistry and molecular electronics (Deepa et al., 2013).

Synthesis of Related Compounds

  • The synthesis of structurally similar compounds has been explored for their potential use in pharmaceuticals and materials science. These syntheses often involve complex reactions and can lead to the development of new chemical entities with unique properties (Rao et al., 2014).

Pharmacological Applications

  • Certain compounds with structural similarities have been studied for their pharmacological activities, such as inverse agonism at cannabinoid receptors. This research is significant for drug development, particularly in the field of neuropharmacology and pain management (Landsman et al., 1997).

Electropolymerization and Electrochromic Properties

  • Studies on electropolymerization and electrochromic properties of related pyrrole derivatives are relevant for the development of advanced materials, especially in the field of smart coatings and sensors (Almeida et al., 2017).

Theoretical and Computational Chemistry

  • Computational chemistry studies involving similar compounds contribute to the understanding of their electronic structures and potential applications in fields like organic electronics and photonics (Halim & Ibrahim, 2017).

Synthesis and Biodegradability of Ionic Liquids

  • Research on the synthesis and properties of morpholinium-based ionic liquids, including their biodegradability and toxicity, is crucial for environmental chemistry and green chemistry applications (Pernak et al., 2011).

Future Directions

Future research could involve further exploration of the pharmacological activities of this compound, as well as optimization of its synthesis. Additionally, more detailed studies of its physical and chemical properties could be beneficial .

Properties

IUPAC Name

methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O6/c1-32-25(31)16-4-2-15(3-5-16)21-20-22(29)18-14-17(26)6-7-19(18)34-23(20)24(30)28(21)9-8-27-10-12-33-13-11-27/h2-7,14,21H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCHPYUBMHZECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.